(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol
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Overview
Description
Mechanism of Action
Mode of Action
The mode of action of (2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol involves its interaction with its targets, leading to changes in cellular processes. For instance, it has been observed that the compound reacts in acetone under mild conditions in the presence of acid to give a new ketone . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the cellular environment .
Biochemical Pathways
Given its chemical structure and reactivity, it can be inferred that the compound may interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (24828) suggests that it may have good bioavailability .
Result of Action
Given its chemical reactivity, it can be inferred that the compound may induce changes in the cellular environment, potentially affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,6-Dimethoxyphenyl)-(5-methylfuran-2-yl)methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with 5-methylfurfural in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A related compound used in the synthesis of various chemicals and materials.
2-Methylfuran: Another furan derivative with applications in biofuel production and organic synthesis.
Uniqueness
(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group and a methylfuran moiety makes it a versatile compound for various research applications .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFLEJYVCDAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(C=CC=C2OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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